molecular formula C14H20N2O2 B14839199 4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide

4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide

Cat. No.: B14839199
M. Wt: 248.32 g/mol
InChI Key: XQXNHQZGNAJTKD-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol This compound is known for its unique structural properties, which include a cyclopropane ring, an isopropyl group, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-cyclopropoxy-3-isopropylpyridine with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features, such as the cyclopropane ring and picolinamide moiety, enable it to bind to target molecules and exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide is unique due to its specific combination of structural features, including the cyclopropane ring, isopropyl group, and picolinamide moiety.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-3-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-9(2)12-11(18-10-5-6-10)7-8-15-13(12)14(17)16(3)4/h7-10H,5-6H2,1-4H3

InChI Key

XQXNHQZGNAJTKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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